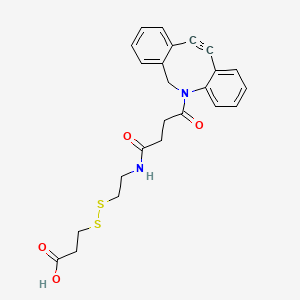
NH2-PEG4-Lys(Boc)-NH-(m-PEG24)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” is a complex molecule that combines polyethylene glycol (PEG) chains with lysine and a protective Boc group. This compound is often used in bioconjugation, drug delivery, and other biomedical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” typically involves the following steps:
PEGylation: The attachment of polyethylene glycol (PEG) chains to lysine. This can be achieved through various chemical reactions, such as nucleophilic substitution or click chemistry.
Protection of Lysine: The lysine amino group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps.
Coupling Reactions: The protected lysine is then coupled with additional PEG chains to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to remove protective groups or modify the PEG chains.
Substitution: Nucleophilic substitution reactions can be used to attach various functional groups to the PEG chains.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), methanol, water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized PEG derivatives, while reduction can yield deprotected lysine.
Aplicaciones Científicas De Investigación
Chemistry
Bioconjugation: Used to attach biomolecules to surfaces or other molecules.
Polymer Chemistry: Utilized in the synthesis of advanced polymeric materials.
Biology
Drug Delivery: Enhances the solubility and stability of therapeutic agents.
Protein Modification: Used to modify proteins for improved pharmacokinetics.
Medicine
Targeted Therapy: Enables targeted delivery of drugs to specific tissues or cells.
Diagnostics: Used in the development of diagnostic assays and imaging agents.
Industry
Cosmetics: Incorporated into formulations for improved texture and stability.
Food Industry: Used as an additive to enhance the properties of food products.
Mecanismo De Acción
The compound exerts its effects through various mechanisms:
Molecular Targets: The PEG chains can interact with cell membranes, proteins, and other biomolecules.
Pathways Involved: The compound can modulate signaling pathways, enhance drug delivery, and improve the stability of therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
NH2-PEG4-Lys(Boc)-NH-(m-PEG12): A shorter PEG chain variant with similar properties.
NH2-PEG4-Lys(Boc)-NH-(m-PEG48): A longer PEG chain variant with enhanced solubility and stability.
Uniqueness
“NH2-PEG4-Lys(Boc)-NH-(m-PEG24)” is unique due to its specific PEG chain length, which provides a balance between solubility, stability, and biocompatibility. This makes it particularly suitable for applications in drug delivery and bioconjugation.
Propiedades
Fórmula molecular |
C71H142N4O32 |
|---|---|
Peso molecular |
1563.9 g/mol |
Nombre IUPAC |
tert-butyl N-[(5S)-5-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C71H142N4O32/c1-71(2,3)107-70(78)74-10-6-5-7-67(75-68(76)8-12-80-17-20-84-25-26-85-21-18-81-13-9-72)69(77)73-11-14-82-19-22-86-27-28-88-31-32-90-35-36-92-39-40-94-43-44-96-47-48-98-51-52-100-55-56-102-59-60-104-63-64-106-66-65-105-62-61-103-58-57-101-54-53-99-50-49-97-46-45-95-42-41-93-38-37-91-34-33-89-30-29-87-24-23-83-16-15-79-4/h67H,5-66,72H2,1-4H3,(H,73,77)(H,74,78)(H,75,76)/t67-/m0/s1 |
Clave InChI |
CMKOYNCQZMKABR-JVGAIOTISA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC)NC(=O)CCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



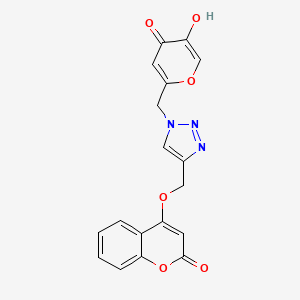

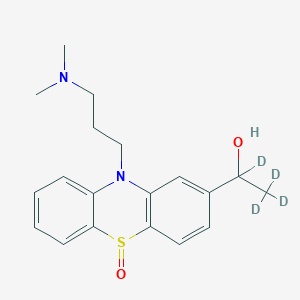
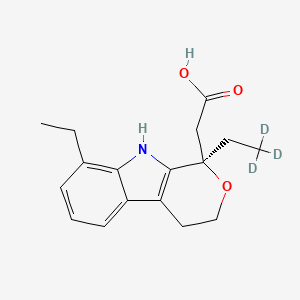
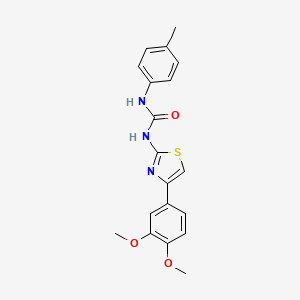

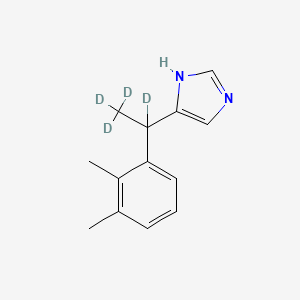
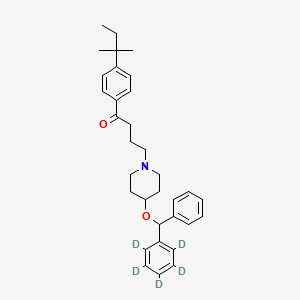
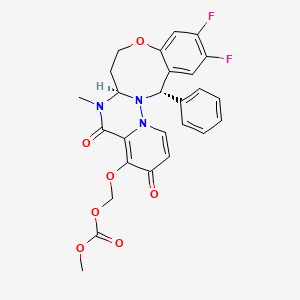
![(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B12416094.png)
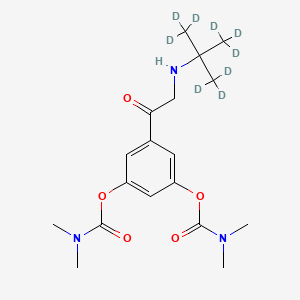
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12416100.png)
